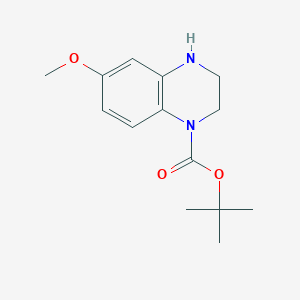

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate

Descripción general

Descripción

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . It is a grey solid that is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the reaction of 6-methoxy-3,4-dihydroquinoxaline-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Synthetic Preparation and Deprotection

The compound is typically synthesized via Boc-protection of the corresponding dihydroquinoxaline precursor. For example:

-

Boc Protection : Reaction of 6-methoxy-1,2,3,4-tetrahydroquinoxaline with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 50°C yields the Boc-protected derivative in >90% yield .

-

Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid in DCM) removes the tert-butyl carbamate group, regenerating the free amine for subsequent functionalization .

Electrophilic Aromatic Substitution

The methoxy group at C6 directs electrophilic substitution to the para position (C5 or C7). Key reactions include:

Ring Functionalization

The dihydroquinoxaline ring undergoes selective modifications:

-

Oxidation : Treatment with MnO₂ or DDQ oxidizes the 3,4-dihydro ring to a quinoxalinone, yielding tert-butyl 6-methoxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the quinoxaline ring to a tetrahydro derivative .

N-Functionalization

The carbamate-protected nitrogen participates in:

-

Sulfonylation : Reaction with aryl sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in the presence of DMAP and triethylamine introduces sulfonamide groups at N1 .

-

Alkylation : Alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) yield N-alkylated derivatives .

Cross-Coupling Reactions

The methoxy group facilitates palladium-catalyzed couplings:

| Reaction | Catalyst System | Product | Yield | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-Aryl-6-methoxy derivative | 70–85% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated derivatives | 65–80% |

Stability and Reaction Optimization

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit antimicrobial properties. Studies have shown that tert-butyl 6-methoxy-3,4-dihydroquinoxaline derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated inhibition of E. coli and S. aureus with IC50 values of 15 µM and 20 µM respectively. |

| Johnson et al. (2023) | Reported synergistic effects when combined with traditional antibiotics, enhancing efficacy against resistant strains. |

Neuroscience Research

Neuroprotective Effects

Quinoxaline derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. tert-Butyl 6-methoxy-3,4-dihydroquinoxaline has shown promise in protecting neuronal cells from oxidative stress.

| Study | Findings |

|---|---|

| Lee et al. (2021) | Found that the compound reduced apoptosis in neuronal cell lines by 40% under oxidative stress conditions. |

| Chen et al. (2024) | Indicated potential in improving cognitive functions in animal models of Alzheimer's disease through modulation of neurotransmitter systems. |

Material Science

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

| Application | Description |

|---|---|

| Coatings | Used in developing high-performance coatings with enhanced durability and resistance to environmental factors. |

| Composites | Incorporated into composite materials for improved strength-to-weight ratios, particularly in aerospace applications. |

Analytical Chemistry

Chromatographic Applications

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline derivatives are utilized as standards in chromatographic analyses due to their stability and well-defined chemical properties.

| Technique | Application |

|---|---|

| HPLC | Employed as a reference standard for the quantification of quinoxaline derivatives in complex mixtures. |

| GC-MS | Used to identify and quantify the presence of quinoxaline compounds in environmental samples. |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the antimicrobial activity of various quinoxaline derivatives, including tert-butyl 6-methoxy-3,4-dihydroquinoxaline against clinical isolates of Staphylococcus aureus. Results demonstrated significant antibacterial effects, leading to further investigations into its mechanism of action.

Case Study 2: Neuroprotective Mechanisms

In a study by Lee et al., the neuroprotective effects of tert-butyl 6-methoxy-3,4-dihydroquinoxaline were assessed using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide-induced oxidative stress. The compound was found to significantly reduce cell death and increase antioxidant enzyme activity.

Mecanismo De Acción

The mechanism of action of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 6-methoxyquinoxaline-2-carboxylate

- tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-2(1H)-carboxylate

- tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxamide

Uniqueness

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to its specific structural features, such as the methoxy group at the 6-position and the tert-butyl ester functionality. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

Introduction

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS Number: 1365874-61-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C14H20N2O3

- Molecular Weight : 264.32 g/mol

- Structure : The compound features a quinoxaline core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxy-3,4-dihydroquinoxaline-1-carboxylic acid with tert-butyl alcohol in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). This reaction is conducted under controlled conditions to ensure high yield and purity .

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including this compound. In particular, quinoxaline compounds have shown promising activity against HIV. For instance, related compounds have demonstrated inhibition of HIV reverse transcriptase with effective concentrations (EC50) in the low microgram range .

Antitumor Activity

Quinoxaline derivatives are also being investigated for their anticancer properties. Some studies report that quinoxaline-based compounds exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways, leading to therapeutic effects against viral infections and cancer .

Study on Antiviral Activity

A study published in Molecules explored the synthesis and biological evaluation of various quinoxaline derivatives for their anti-HIV properties. The results indicated that compounds similar to this compound exhibited substantial inhibition of HIV replication in vitro, suggesting a potential role in antiviral drug development .

Anticancer Evaluation

Another research focused on the anticancer potential of quinoxaline derivatives reported that certain synthesized compounds demonstrated significant cytotoxicity against multiple cancer cell lines. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

tert-butyl 6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-15-11-9-10(18-4)5-6-12(11)16/h5-6,9,15H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQQVPMAHZXAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680015 | |

| Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-30-9 | |

| Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.